molecular formula C11H17ClN2O3 B1446149 Acetamide, N-(4-aminophenyl)-2-(2-methoxyethoxy)-, hydrochloride CAS No. 1586686-20-5

Acetamide, N-(4-aminophenyl)-2-(2-methoxyethoxy)-, hydrochloride

Cat. No.: B1446149
CAS No.: 1586686-20-5
M. Wt: 260.72 g/mol
InChI Key: XLLYSFCRHRKAHV-UHFFFAOYSA-N
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Description

  • A 2-(2-methoxyethoxy) side chain on the acetamide carbonyl carbon, introducing hydrophilicity and flexibility.
  • A hydrochloride salt, enhancing solubility in aqueous environments.

Its synthesis likely involves etherification steps to introduce the methoxyethoxy group, followed by salt formation .

Properties

IUPAC Name

N-(4-aminophenyl)-2-(2-methoxyethoxy)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3.ClH/c1-15-6-7-16-8-11(14)13-10-4-2-9(12)3-5-10;/h2-5H,6-8,12H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLYSFCRHRKAHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCC(=O)NC1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and General Synthetic Approach

The synthesis typically begins with commercially available starting materials:

The reaction involves the formation of an amide bond between the amine group on the 4-aminophenyl ring and the acyl chloride under controlled conditions to form the target acetamide compound in its free base form, which is subsequently converted to the hydrochloride salt for enhanced stability and solubility.

Reaction Conditions and Procedure

  • Solvent : Anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used to maintain a moisture-free environment, preventing hydrolysis of the acyl chloride.
  • Temperature : The reaction is typically conducted at low temperatures (0–5°C) to control the exothermic nature of the acylation and reduce side reactions.
  • Base : A tertiary amine base like triethylamine or pyridine is added to neutralize the hydrochloric acid generated during the amide bond formation, thereby driving the reaction forward.
  • Reaction Time : The mixture is stirred for several hours (commonly 2–6 hours) to ensure complete conversion.

Typical Procedure :

  • Dissolve 4-aminophenyl compound in anhydrous DCM or THF under inert atmosphere.
  • Cool the solution to 0–5°C.
  • Add triethylamine slowly to the solution.
  • Add 2-(2-methoxyethoxy)acetyl chloride dropwise with stirring.
  • Allow the reaction to proceed while maintaining temperature.
  • Quench the reaction, then extract and purify the product.

Purification Techniques

Purity levels exceeding 95% are achievable with these methods, as confirmed by thin-layer chromatography (TLC) and HPLC monitoring.

Industrial Production Considerations

In large-scale or industrial synthesis:

  • Batch or Continuous Flow Processes : Both methods are used, with continuous flow offering better control over reaction parameters and scalability.
  • Optimization : Reaction parameters such as temperature, reagent stoichiometry, and solvent choice are optimized to maximize yield and minimize by-products.
  • Advanced Purification : Industrial purification often uses preparative HPLC and crystallization under controlled conditions to ensure pharmaceutical-grade purity.

Reaction Mechanism and Chemical Considerations

The key reaction is the nucleophilic acyl substitution of the acyl chloride by the aromatic amine:

  • The lone pair on the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride.
  • Formation of a tetrahedral intermediate.
  • Elimination of chloride ion, neutralized by the base.
  • Formation of the amide bond.

The presence of the 2-(2-methoxyethoxy) side chain imparts solubility and influences reactivity, while the aromatic amine’s electronic properties affect the nucleophilicity and reaction rate.

Data Table: Summary of Preparation Parameters

Parameter Details
Starting Materials 4-Aminophenyl derivative, 2-(2-methoxyethoxy)acetyl chloride
Solvent Anhydrous dichloromethane (DCM), THF
Base Triethylamine, Pyridine
Temperature 0–5°C
Reaction Time 2–6 hours
Purification Methods Recrystallization, Column Chromatography, HPLC
Yield Typically >80% (varies with scale and conditions)
Purity >95% (confirmed by HPLC/TLC)
Product Form Hydrochloride salt

Analytical Techniques for Characterization

Research Findings and Notes

  • The compound’s synthesis is well-established as a key intermediate in Erlotinib production, highlighting its medicinal importance.
  • Reaction optimization focuses on minimizing side products such as hydroxylated or nitro derivatives, which can arise from oxidative or substitution side reactions.
  • Stability studies show the hydrochloride salt form improves solubility and shelf-life, important for pharmaceutical applications.
  • The synthetic route is adaptable to scale-up, with continuous flow methods gaining interest for industrial manufacturing.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond and methoxyethyl side chain are susceptible to hydrolysis under specific conditions:

Conditions Products Mechanism References
Acidic (HCl, H₂SO₄)2-(2-Methoxyethoxy)acetic acid + 4-aminophenylamine hydrochlorideAcid-catalyzed amide hydrolysis
Basic (NaOH, KOH)2-(2-Methoxyethoxy)acetate salt + 4-aminophenylamineBase-mediated saponification
Enzymatic (e.g., proteases)Partial cleavage of the amide bond (observed in analogs)Biocatalytic hydrolysis

Key Findings :

  • Hydrolysis rates increase with temperature (>80°C) and prolonged reaction times (>6 hours).

  • The hydrochloride salt form enhances solubility in aqueous media, facilitating hydrolysis .

Alkylation and Arylation

The primary amine group on the phenyl ring undergoes alkylation/arylation, enabling structural diversification:

Table 1: Alkylation Reactions

Reagent Conditions Product Yield References
1,4-DibromobutaneK₂CO₃, DMF, 80°CN-(4-(but-4-ylamino)phenyl) derivative72%
4-Trifluoromethylbenzyl bromideNaH, THF, 0°C to RTN-(4-(4-(trifluoromethyl)benzyl)phenyl) analog65%
Methyl iodideEt₃N, CH₃CN, refluxN-Methylated acetamide58%

Notes :

  • Alkylation at the para-amine position is sterically favored due to the electron-donating methoxyethoxy group .

  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are feasible for aryl functionalization .

Acylation and Carbamate Formation

The amine group reacts with acylating agents to form amides or carbamates:

Table 2: Acylation Outcomes

Acylating Agent Conditions Product Yield References
Acetyl chloridePyridine, CH₂Cl₂, 0°CN-Acetylated derivative85%
Heptanoyl chlorideEt₃N, THF, RTN-Heptanoylated analog68%
Phenyl chloroformateDMAP, CHCl₃, refluxPhenyl carbamate derivative76%

Mechanistic Insight :

  • Acylation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon .

  • Steric hindrance from the methoxyethoxy group slightly reduces reaction efficiency .

Electrophilic Aromatic Substitution (EAS)

The electron-rich 4-aminophenyl ring undergoes EAS at the ortho and para positions:

Table 3: EAS Reactivity

Reagent Position Product Yield References
HNO₃ (Ac₂O, H₂SO₄)Para2-Nitro-4-aminophenyl derivative60%
Br₂ (FeBr₃)Ortho3-Bromo-4-aminophenyl analog55%
Cl₂ (AlCl₃)Ortho3-Chloro-4-aminophenyl compound50%

Observations :

  • The methoxyethoxy group directs substitution to the ortho position relative to the amine .

  • Nitration requires careful control of temperature (<5°C) to avoid over-nitration .

Coordination and Metal Complexation

The amide and amine functionalities enable metal chelation:

Metal Salt Conditions Complex Type Application References
Cu(II) acetateMethanol, RTSquare-planar Cu(II) complexCatalytic oxidation
Fe(III) chlorideEthanol, refluxOctahedral Fe(III) complexMagnetic materials

Key Insight :

  • Stability constants (log K) for Cu(II) complexes range from 8.2–9.5, indicating strong binding .

Reductive Amination and Cross-Coupling

The amine group participates in reductive amination and palladium-catalyzed couplings:

Table 4: Catalytic Reactions

Reaction Type Catalyst Product Yield References
Reductive aminationNaBH₃CN, MeOHN-Alkyl derivatives70%
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, DMEBiaryl-functionalized analogs65%
Buchwald-Hartwig aminationPd₂(dba)₃, XantphosN-Arylated products60%

Optimization Notes :

  • Pd-based catalysts require inert atmospheres (N₂/Ar) and anhydrous solvents .

  • Yields improve with microwave-assisted heating (120°C, 30 minutes) .

Scientific Research Applications

Acetamide, N-(4-aminophenyl)-2-(2-methoxyethoxy)-, hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-aminophenyl)-2-(2-methoxyethoxy)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural differences and properties:

Compound Name Substituent(s) Key Features LogP* Solubility Biological Activity (Reported) References
Acetamide, N-(4-aminophenyl)-2-(2-methoxyethoxy)-, hydrochloride 2-(2-methoxyethoxy) Ether chain enhances hydrophilicity; hydrochloride improves solubility. ~1.5 High (aqueous) Not reported (inferred: possible antimicrobial/anticancer)
N-(4-Aminophenyl)acetamide hydrochloride (CAS 43036-07-3) None (simpler acetamide) Lacks ether chain; lower molecular weight. ~0.8 Moderate Intermediate in heterocyclic synthesis
N-(4-Aminophenyl)-2-(phenylthio)acetamide (ST57) Phenylthio group Thioether increases lipophilicity; aromatic ring may enhance membrane permeability. ~2.2 Low (organic solvents) Antimicrobial (synthetic intermediate)
N-[4-(Benzothiazole-2-yl)phenyl]acetamide derivatives Benzothiazole ring Rigid heterocycle improves target binding; aromaticity influences π-π interactions. ~3.0 Low Anticancer (e.g., compound 16: IC50 < 10 µM)
N-(4-Aminophenyl)-2-(dimethylamino)acetamide hydrochloride Dimethylamino group Basic amino group enhances solubility at physiological pH. ~1.0 High Not reported (potential CNS activity)

*Estimated using fragment-based methods.

Advantages and Limitations

  • Target Compound :
    • Advantages: High solubility, metabolic stability (ether group resists oxidation).
    • Limitations: Lack of direct activity data; synthetic complexity of ether chain.
  • Benzothiazole Derivatives: Advantages: Proven anticancer efficacy.

Biological Activity

Acetamide, N-(4-aminophenyl)-2-(2-methoxyethoxy)-, hydrochloride (CAS Number: 1586686-20-5) is a chemical compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C11_{11}H17_{17}ClN2_2O3_3. The compound features an acetamide functional group linked to a 4-aminophenyl moiety and a methoxyethoxy side chain. This structural configuration is significant for its biological activity.

Research indicates that compounds with acetamide structures can exhibit various biological activities, including:

  • Anticancer Activity : Several studies have highlighted the potential of acetamide derivatives in cancer treatment. For example, compounds similar to Acetamide, N-(4-aminophenyl)-2-(2-methoxyethoxy)- have shown efficacy against resistant cancer cell lines by inducing apoptosis and autophagy .
  • Enzyme Inhibition : Acetamide derivatives have been studied for their ability to inhibit enzymes such as urease, which is involved in various pathological conditions. The inhibition of urease can lead to reduced ammonia production in the body, impacting conditions like urinary tract infections .

Case Studies and Experimental Results

  • Anticancer Studies :
    • A study on related acetamide compounds demonstrated their effectiveness against melanoma and pancreatic cancer cell lines. The lead compound displayed significant tumor growth reduction in vivo using A375 xenograft models .
  • Urease Inhibition :
    • Research has shown that acetamide derivatives exhibit varying degrees of urease inhibition. For instance, specific compounds demonstrated IC50_{50} values as low as 9.95 µM, indicating potent inhibitory activity .

Table 1: Summary of Biological Activities

Activity TypeCompound ExampleIC50_{50} Value (µM)Mechanism of Action
AnticancerN-(4-Aminophenyl)acetamide6b (not specified)Induction of apoptosis and autophagy
Urease InhibitionAcetamide Derivative9.95Competitive inhibition of urease activity
AntimicrobialN-(4-Bromophenyl)thiazol-2-ylNot specifiedAntimicrobial activity against various pathogens

Pharmacological Implications

The biological activities associated with Acetamide, N-(4-aminophenyl)-2-(2-methoxyethoxy)- suggest its potential use in developing new therapeutic agents for treating cancer and infections. The structure-activity relationship (SAR) studies indicate that modifications to the acetamide structure can enhance efficacy and selectivity against specific targets.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis of acetamide derivatives typically involves multi-step reactions with careful optimization of catalysts, solvents, and purification methods. For example, 2-chloroacetamide can react with substituted phenols or amines under weakly basic conditions (e.g., K₂CO₃ in acetonitrile) to form intermediates, followed by hydrochloride salt formation . Triethylamine is often used as a catalyst in coupling reactions, and TLC monitoring ensures reaction completion . Low yields (2–5%) in multi-step syntheses may require solvent optimization (e.g., acetonitrile vs. DMF) or alternative catalysts .

Q. Which characterization techniques are critical for confirming structural integrity and purity?

Key methods include:

  • NMR spectroscopy for verifying substituent positions and hydrogen bonding patterns .
  • Single-crystal XRD to resolve intramolecular interactions, such as hydrogen bonds between acetamide carbonyl groups and aromatic amines .
  • FTIR for identifying functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
  • Elemental analysis to validate stoichiometry (e.g., deviations <0.5% for C/H/N) .

Q. How should solubility and stability be assessed for in vitro studies?

Solubility can be determined in polar solvents (e.g., DMSO, ethanol) using UV-vis spectroscopy, with concentrations >61.3 µg/mL indicating suitability for biological assays . Stability testing under varying pH (4–9) and temperatures (4–25°C) via HPLC monitoring is recommended. Storage at 0–6°C in amber vials prevents degradation for analogs like 4-aminophenylthioether .

Q. What purification strategies are effective for isolating the hydrochloride salt?

Post-synthesis, filtration removes unreacted reagents (e.g., K₂CO₃), followed by solvent evaporation under reduced pressure . Recrystallization in ethanol or methanol yields high-purity crystals. Centrifugation and lyophilization are preferred for hygroscopic derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

SAR analysis involves systematic modification of the 4-aminophenyl group and methoxyethoxy chain. For example:

  • Replacing the methoxy group with bulkier substituents (e.g., trifluoromethoxy) may improve receptor binding .
  • Introducing sulfonyl or thiazole moieties (as in 2-chloro-N,N-diphenyl acetamide derivatives) enhances anti-inflammatory or analgesic activity . Computational docking (e.g., AutoDock Vina) can predict interactions with targets like cyclooxygenase .

Q. What mechanisms underlie its biological activity in disease models?

Molecular docking studies suggest that acetamide derivatives inhibit enzymes (e.g., RORγt) by forming hydrogen bonds with key residues (e.g., His323) and hydrophobic interactions with the methoxyethoxy chain . In vivo evaluation in inflammation models (e.g., murine TH17 differentiation assays) can validate mechanistic pathways .

Q. How do crystallographic data inform intermolecular interactions and formulation design?

Single-crystal XRD reveals head-to-tail packing via C–H⋯O hydrogen bonds, which stabilize the hydrochloride salt . Centrosymmetric interactions along the [101] direction suggest preferential crystal growth, critical for optimizing dissolution rates in solid formulations .

Q. How can researchers resolve contradictions in synthesis yields or bioactivity data?

Discrepancies in yields (e.g., 2% vs. 5%) may stem from solvent purity or reaction scale. Replicate experiments under inert atmospheres (N₂/Ar) and standardized TLC protocols are advised . Conflicting bioactivity data require dose-response revalidation (e.g., MTT assays ) and metabolite profiling to exclude off-target effects.

Q. What computational tools are suitable for modeling its pharmacokinetic properties?

  • Molecular dynamics simulations (GROMACS) assess stability in lipid bilayers for blood-brain barrier penetration predictions.
  • ADMET prediction (SwissADME) evaluates logP (optimal range: 2–3) and CYP450 inhibition risks .
  • DFT calculations (Gaussian 09) optimize electronic properties for redox stability .

Q. How can analytical methods be validated for quality control in reference standards?

HPLC-UV (λ = 254 nm) with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) achieves baseline separation of impurities . Method validation includes:

  • Linearity (R² > 0.99 over 1–100 µg/mL).
  • Recovery rates (95–105%) via spiked samples.
  • Forced degradation studies (heat, light, acid/alkali) to confirm specificity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Acetamide, N-(4-aminophenyl)-2-(2-methoxyethoxy)-, hydrochloride
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Acetamide, N-(4-aminophenyl)-2-(2-methoxyethoxy)-, hydrochloride

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